4-Hydroxyphenylbutazone

Description

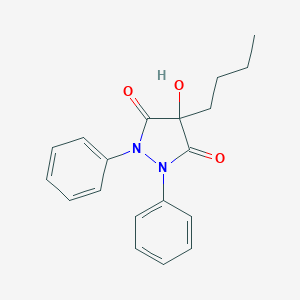

Structure

3D Structure

Properties

IUPAC Name |

4-butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-2-3-14-19(24)17(22)20(15-10-6-4-7-11-15)21(18(19)23)16-12-8-5-9-13-16/h4-13,24H,2-3,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEBWXHYBNAYKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168584 | |

| Record name | 4-Hydroxyphenylbutazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16860-43-8 | |

| Record name | 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16860-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylbutazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016860438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC382672 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyphenylbutazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYPHENYLBUTAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4ROQ243U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 4-Hydroxyphenylbutazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylbutazone, a primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone (B1037), exerts its pharmacological effects through a multi-faceted mechanism. This guide delineates the core mechanisms of action, focusing on its role in the prostaglandin (B15479496) synthesis pathway, its immunomodulatory effects via cytokine inhibition, and its uricosuric properties. This document provides a comprehensive overview of its biochemical interactions, supported by available quantitative data, detailed experimental protocols for in vitro analysis, and visual representations of the key signaling pathways.

Introduction

This compound is a significant metabolite of phenylbutazone, a pyrazolidine (B1218672) derivative NSAID. While the parent compound has seen diminished use in human medicine due to safety concerns, understanding the mechanism of its metabolites remains crucial for drug development and toxicological studies. This guide focuses on the intricate molecular interactions of this compound, providing a technical resource for the scientific community.

Core Mechanisms of Action

The therapeutic and adverse effects of this compound can be attributed to three primary mechanisms: modulation of prostaglandin synthesis, inhibition of cytokine production, and enhancement of uric acid excretion.

Modulation of Prostaglandin Synthesis

This compound's primary anti-inflammatory action is linked to its influence on the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid.

This compound functions as a reducing cofactor for the peroxidase activity of prostaglandin H synthase (PGHS), the enzyme that encompasses both cyclooxygenase and peroxidase functions. The peroxidase component of PGHS is essential for the reduction of the hydroperoxide group of PGG2 to produce PGH2, a critical precursor for various prostaglandins. By acting as a reducing substrate, this compound facilitates this conversion. However, this process is also linked to the inactivation of the enzyme. The metabolism of phenylbutazone and its derivatives by the peroxidase activity of PGHS is a prerequisite for the inhibition of the cyclooxygenase function[1].

While this compound itself is considered an ineffective direct inhibitor of the cyclooxygenase (COX) activity of PHS, its parent compound, phenylbutazone, is a non-selective inhibitor of both COX-1 and COX-2[2][3]. A related metabolite, oxyphenbutazone, has shown inhibitory activity against COX-1. It is through the peroxidative metabolism of phenylbutazone that the subsequent inactivation of PHS and prostacyclin synthase occurs[4].

Quantitative Data

Quantitative data on the direct COX inhibitory activity of this compound is limited in the available literature. However, data for the parent compound, phenylbutazone, and the related metabolite, oxyphenbutazone, provide valuable context.

| Compound | Target | IC50 | Species/Assay Condition |

| Phenylbutazone | COX-1 | 2.6 µM | in vitro (Horse Blood)[2] |

| Phenylbutazone | COX-2 | 8.6 µM | in vitro (Horse Blood)[2] |

| Oxyphenbutazone | COX-1 | 13.21 µM | Not specified[5] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis Pathway and Inhibition

The following diagram illustrates the synthesis of prostaglandins and the proposed site of action for phenylbutazone and its metabolites.

Inhibition of Cytokine Production and NF-κB Signaling

This compound has been shown to be a potent inhibitor of cytokine production in vitro. This effect is likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

Uricosuric Action via URAT1 Inhibition

This compound exhibits a uricosuric effect by inhibiting the reabsorption of uric acid in the kidneys. This is primarily achieved through the inhibition of the urate transporter 1 (URAT1), located in the apical membrane of proximal tubule cells[6][7].

Experimental Protocols

In Vitro COX Inhibition Assay (Whole Blood Assay)

This protocol is adapted from established methods for assessing COX-1 and COX-2 inhibition in whole blood[2][8].

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

-

Fresh human or equine whole blood collected in heparinized tubes.

-

This compound stock solution (in DMSO).

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Aspirin (B1665792) for COX-1 inactivation in the COX-2 assay.

-

Calcium ionophore A23187 (for COX-1 assay).

-

Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

-

96-well plates.

-

CO2 incubator.

-

Centrifuge.

-

Plate reader.

Procedure for COX-1 Inhibition:

-

Aliquot 1 mL of whole blood into tubes.

-

Add various concentrations of this compound or vehicle (DMSO).

-

Incubate for 1 hour at 37°C.

-

Add calcium ionophore A23187 to induce platelet aggregation and TXB2 production.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by placing the tubes on ice and centrifuging to separate plasma.

-

Measure TXB2 concentration in the plasma using an EIA kit as an index of COX-1 activity.

Procedure for COX-2 Inhibition:

-

Treat whole blood with aspirin to inactivate COX-1 and incubate for 6 hours.

-

Add LPS to induce COX-2 expression and incubate for 18 hours.

-

Add various concentrations of this compound or vehicle.

-

Incubate for 1 hour at 37°C.

-

Centrifuge to separate plasma.

-

Measure PGE2 concentration in the plasma using an EIA kit as an index of COX-2 activity[2].

Data Analysis: Calculate the percentage inhibition of TXB2 and PGE2 production at each concentration of this compound compared to the vehicle control. Determine the IC50 values using non-linear regression analysis.

Prostaglandin H Synthase (PGHS) Peroxidase Activity Assay

This protocol is based on the principle of monitoring the oxidation of a chromogenic substrate[9].

Objective: To quantify the ability of this compound to act as a reducing cofactor for the peroxidase activity of PGHS.

Materials:

-

Purified PGHS (e.g., from ram seminal vesicles).

-

This compound.

-

A chromogenic peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

-

A hydroperoxide substrate (e.g., 5-phenyl-4-pentenyl hydroperoxide or hydrogen peroxide).

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer and the chromogenic substrate.

-

Add the purified PGHS enzyme to the cuvette.

-

Add this compound at various concentrations.

-

Initiate the reaction by adding the hydroperoxide substrate.

-

Immediately monitor the increase in absorbance at the appropriate wavelength for the oxidized chromogenic substrate (e.g., 611 nm for TMPD).

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

Data Analysis: Plot the initial reaction rate as a function of the this compound concentration to determine the kinetic parameters (e.g., Vmax and Km).

In Vitro Cytokine Release Inhibition Assay

This protocol is a standard method for evaluating the anti-inflammatory effects of compounds on immune cells[5][10][11][12].

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by stimulated immune cells.

Materials:

-

Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a murine macrophage cell line like RAW 264.7).

-

Cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS) and antibiotics.

-

This compound stock solution (in DMSO).

-

Stimulating agent (e.g., Lipopolysaccharide - LPS).

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6).

-

96-well cell culture plates.

-

CO2 incubator.

-

Centrifuge.

-

Plate reader.

Procedure:

-

Seed the immune cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include an unstimulated control.

-

Incubate for a specified period (e.g., 18-24 hours) at 37°C in a CO2 incubator[5].

-

Centrifuge the plate to pellet the cells.

-

Collect the cell culture supernatants.

-

Measure the concentration of the desired cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

Data Analysis: Calculate the percentage inhibition of cytokine production at each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value if a dose-dependent inhibition is observed.

Metabolism

Phenylbutazone is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system[13][14]. The formation of oxyphenbutazone, a related metabolite, has been attributed to CYP3A97 in horses[15][16]. While the specific human CYP isozyme responsible for the formation of this compound has not been definitively identified, CYP3A4 is known to be a major enzyme in the metabolism of many NSAIDs[14][17][18].

Pharmacokinetics

This compound is a major metabolite of phenylbutazone found in plasma and urine[13][19]. Following oral administration of phenylbutazone, this compound and another active metabolite, oxyphenbutazone, are the predominant forms in the plasma[13]. The parent drug, phenylbutazone, has a long elimination half-life in humans, averaging around 77 hours[19][20].

Conclusion

This compound is an active metabolite of phenylbutazone with a complex mechanism of action. Its primary roles include acting as a reducing cofactor in the peroxidase activity of prostaglandin H synthase, inhibiting the production of pro-inflammatory cytokines, and promoting the excretion of uric acid. While quantitative data on its direct COX inhibitory effects are sparse, its multifaceted activities contribute to the overall pharmacological profile of its parent compound. The provided experimental protocols offer a framework for further investigation into the specific molecular interactions and potency of this important metabolite. A deeper understanding of the mechanisms of this compound is essential for the development of safer and more effective anti-inflammatory and uricosuric agents.

References

- 1. Prostaglandin hydroperoxidase-dependent oxidation of phenylbutazone: relationship to inhibition of prostaglandin cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 3. researchgate.net [researchgate.net]

- 4. Inactivation of prostaglandin H synthase and prostacyclin synthase by phenylbutazone. Requirement for peroxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Interactions of urate transporter URAT1 in human kidney with uricosuric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative studies of hydroperoxide reduction by prostaglandin H synthase. Reducing substrate specificity and the relationship of peroxidase to cyclooxygenase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 12. criver.com [criver.com]

- 13. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of human drug metabolizing cytochrome P450 by buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes: formation of the 4-hydroxy, 4'-hydroxy and N-desmethyl metabolites and isomerization of trans-4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of phenylbutazone in healthy subjects after oral administration of single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4-Hydroxyphenylbutazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylbutazone, also known as Oxyphenbutazone, is a non-steroidal anti-inflammatory drug (NSAID) and the major active metabolite of phenylbutazone. This technical guide provides a detailed overview of a viable synthetic pathway for this compound, tailored for an audience with a strong background in chemical synthesis. The synthesis involves a classical approach to the formation of the pyrazolidine-3,5-dione (B2422599) ring system, a core scaffold in many pharmaceutical compounds. This document outlines the probable synthetic route, including the preparation of key intermediates, and provides a framework for the necessary experimental protocols and data presentation.

Introduction

This compound is a pyrazolidine (B1218672) derivative that exhibits analgesic, antipyretic, and anti-inflammatory properties.[1] Historically, it was used for the management of rheumatic and arthritic conditions. Understanding its synthesis is crucial for the development of new derivatives, impurity profiling, and for researchers investigating its pharmacological properties. While it is a metabolite of phenylbutazone, this guide focuses on its de novo chemical synthesis.[1]

Proposed Synthesis Pathway

The most plausible and historically referenced chemical synthesis of this compound involves the condensation of a substituted hydrazine (B178648) with a dialkyl malonate derivative. Due to the potential for side reactions involving the free hydroxyl group on the phenylhydrazine, a protection-deprotection strategy is often employed. A representative synthetic scheme is presented below, utilizing a benzyl (B1604629) protecting group for the phenolic hydroxyl function.

Overall Reaction Scheme:

References

4-Hydroxyphenylbutazone chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Hydroxyphenylbutazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as Oxyphenbutazone, is a non-steroidal anti-inflammatory drug (NSAID) and the major active metabolite of phenylbutazone.[1][2][3][4][5] This technical guide provides a comprehensive overview of its core chemical properties and structural features. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways to facilitate a deeper understanding of this compound.

Chemical Structure and Identification

This compound is characterized by a pyrazolidine-3,5-dione (B2422599) ring substituted with butyl, hydroxyphenyl, and phenyl groups. Its systematic IUPAC name is 4-butyl-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione.[1]

Key Structural Features:

-

Pyrazolidine-3,5-dione core: A five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups. This core structure is common to other "zone" NSAIDs.

-

n-Butyl group: A four-carbon alkyl chain at the 4-position of the pyrazolidine (B1218672) ring.

-

Phenyl group: Attached to one of the nitrogen atoms of the pyrazolidine ring.

-

4-Hydroxyphenyl group: A phenyl group with a hydroxyl (-OH) substituent at the para position, attached to the other nitrogen atom. This hydroxyl group is the result of the metabolic hydroxylation of phenylbutazone.[5]

Structural Formula:

Physicochemical Properties

The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-butyl-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione | [1] |

| Synonyms | Oxyphenbutazone, p-Hydroxyphenylbutazone, G-27202 | [1][2] |

| CAS Number | 129-20-4 | [1] |

| Molecular Formula | C₁₉H₂₀N₂O₃ | [2] |

| Molecular Weight | 324.37 g/mol | [1] |

| Appearance | White to yellowish-white crystalline powder | [6] |

| Melting Point | 124-125 °C (anhydrous) | [1] |

| Solubility | Soluble in ethanol, methanol, chloroform, benzene, ether.[1] Water: ~1 mg/mL.[7] PBS (pH 7.2): ~0.5 mg/mL.[7] DMSO: ~25 mg/mL.[7] Ethanol: ~50 mg/mL.[7] | [1][7] |

| pKa | 4.7/10.0 ± 0.2 | [8] |

| LogP (Octanol-Water) | 2.72 | [6] |

Experimental Protocols

This section outlines the general methodologies for determining key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound with both acidic and basic characteristics, potentiometric titration is a suitable method for pKa determination.

Methodology:

-

Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable co-solvent system (e.g., methanol/water) to ensure complete dissolution, as it is poorly soluble in water. The final concentration is typically in the range of 1-10 mM.

-

Titration Setup: The solution is placed in a thermostated vessel maintained at a constant temperature (e.g., 25 °C). A calibrated pH electrode and a micro-burette are immersed in the solution. The solution is stirred continuously.

-

Titration with Acid: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all ionizable groups.

-

Titration with Base: Subsequently, the solution is back-titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the curve, which correspond to the half-equivalence points. For a multiprotic substance, multiple inflection points may be observed.

Determination of Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological pH range.

-

Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specific pH and temperature.

Determination of LogP by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a relevant buffer, e.g., pH 7.4 phosphate (B84403) buffer) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand until the phases have completely separated.

-

Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Biological Pathways and Mechanisms of Action

Metabolic Pathway: Phenylbutazone to this compound

This compound is the primary active metabolite of phenylbutazone, formed through aromatic hydroxylation in the liver. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme system, specifically the CYP2C9 isoform.[2][7]

Caption: Metabolic conversion of Phenylbutazone to this compound.

Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

As a non-steroidal anti-inflammatory drug (NSAID), this compound exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10]

Caption: Inhibition of the COX pathway by this compound.

Conclusion

This technical guide provides a detailed overview of the chemical properties, structure, and relevant biological pathways of this compound. The tabulated data, experimental protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug development, aiding in the understanding and further investigation of this non-steroidal anti-inflammatory agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. Oxazolidin | C19H20N2O3 | CID 4641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 10. journals.physiology.org [journals.physiology.org]

4-Hydroxyphenylbutazone: A Technical Guide to its Discovery, History, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxyphenylbutazone, a major active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone (B1037). It details the historical context of its discovery, its mechanism of action through the inhibition of cyclooxygenase (COX) enzymes, and provides in-depth experimental protocols for its study. Quantitative data on its inhibitory activity and pharmacokinetic parameters are presented in structured tables for clarity. Furthermore, this guide includes detailed diagrams generated using the DOT language to visualize key biological pathways and experimental workflows relevant to this compound research.

Discovery and History

The story of this compound is intrinsically linked to its parent compound, Phenylbutazone. Developed in the late 1940s by the Swiss pharmaceutical company Geigy, Phenylbutazone emerged as a potent anti-inflammatory agent.[1] It was introduced for human use in 1949 for the treatment of rheumatoid arthritis and gout.[2]

The discovery of its metabolites soon followed as researchers sought to understand its pharmacological action and metabolic fate. In 1953, a seminal paper by J.J. Burns and colleagues identified Oxyphenbutazone (B1678117) (this compound) as a major metabolite of Phenylbutazone in humans. Their work demonstrated that this hydroxylated form was not an inactive byproduct but possessed significant anti-inflammatory activity, contributing to the overall therapeutic effect of the parent drug.

Subsequent clinical trials in the 1960s evaluated Oxyphenbutazone as a standalone therapeutic agent for various inflammatory conditions, including rheumatoid arthritis and post-operative inflammation.[3][4] However, like its parent compound, concerns over severe adverse effects, particularly bone marrow suppression and an increased risk of Stevens-Johnson syndrome, led to the withdrawal of Oxyphenbutazone from markets worldwide in the mid-1980s for most human uses.[5] Despite its restricted use in humans, both Phenylbutazone and its metabolite this compound remain important therapeutic agents in veterinary medicine, particularly for managing musculoskeletal pain and inflammation in horses.

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[6] By blocking the action of these enzymes, this compound reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.

Prostaglandin Synthesis Signaling Pathway

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by NSAIDs like this compound.

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the available quantitative data for the inhibitory activity and pharmacokinetic parameters of this compound (Oxyphenbutazone).

In Vitro COX Inhibition

| Compound | Enzyme | IC50 (µM) | Reference |

| Oxyphenbutazone | Ovine COX-1 | >100 | [7] |

| Oxyphenbutazone | Human Recombinant COX-2 | 16.9 | [7] |

| Phenylbutazone | Ovine COX-1 | 4.2 | [8] |

| Phenylbutazone | Human Recombinant COX-2 | 2.5 | [8] |

IC50: The half-maximal inhibitory concentration.

Pharmacokinetic Parameters in Humans

| Parameter | Value | Unit | Reference |

| For Phenylbutazone (Parent Drug) | |||

| Elimination Half-life (t½) | ~70 | hours | [9] |

| Volume of Distribution (Vd) | Small | - | [9] |

| Protein Binding | High | % | [9] |

| For Oxyphenbutazone (Metabolite) | |||

| Time to Peak Concentration (Tmax) | - | - | Data not readily available |

| Elimination Half-life (t½) | Similar to Phenylbutazone | hours | [9] |

Note: Detailed pharmacokinetic parameters for this compound as a standalone drug in humans are limited due to its withdrawal from the market.

Pharmacokinetic Parameters in Animals

| Species | Compound | Parameter | Value | Unit | Reference |

| Miniature Donkey | Phenylbutazone | t½ | 1.1 (median) | hours | [10] |

| Oxyphenbutazone | Tmax | 26.4 (mean) | minutes | [10] | |

| Cmax | 3.5 (mean) | µg/mL | [10] | ||

| Goat | Phenylbutazone | t½ (IV) | 15.3 | hours | [11] |

| Phenylbutazone | t½ (Oral) | 22.0 | hours | [11] | |

| Oxyphenbutazone | AUC Ratio (Metabolite:Parent) | ~0.02 | - | [11] |

t½: Elimination half-life; Tmax: Time to peak concentration; Cmax: Peak concentration; AUC: Area under the curve.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against COX-1 and COX-2.[1][6][12]

Objective: To determine the IC50 value of this compound for COX-1 and COX-2.

Materials:

-

Ovine COX-1 enzyme

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Hemin (cofactor)

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

This compound (test compound)

-

DMSO (solvent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of the test compound in COX Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare working solutions of COX-1 and COX-2 enzymes in COX Assay Buffer containing Hemin.

-

Prepare a working solution of arachidonic acid in COX Assay Buffer.

-

Prepare a working solution of the colorimetric substrate (TMPD) in COX Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

100% Initial Activity (Control) Wells: Add 150 µL of COX Assay Buffer, 10 µL of Hemin working solution, and 10 µL of either COX-1 or COX-2 enzyme solution.

-

Inhibitor Wells: Add 140 µL of COX Assay Buffer, 10 µL of Hemin working solution, 10 µL of either COX-1 or COX-2 enzyme solution, and 10 µL of the appropriate this compound dilution.

-

Blank Wells: Add assay buffer and heat-inactivated enzyme.

-

-

Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the TMPD working solution to all wells, followed by 10 µL of the arachidonic acid working solution to initiate the reaction.

-

Measurement: Immediately begin reading the absorbance at a specified wavelength (e.g., 590 nm for TMPD) every minute for 5-10 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Subtract the rate of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for the in vitro determination of COX inhibitory activity.

Quantification of this compound in Human Plasma by HPLC

This protocol outlines a general method for the quantification of this compound in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]

Objective: To accurately measure the concentration of this compound in human plasma samples.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Human plasma samples

-

This compound standard

-

Internal standard (e.g., another structurally similar, non-interfering compound)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate (B84403) buffer (e.g., 20 mM, pH adjusted)

-

Dichloromethane or other suitable extraction solvent

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen stream)

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound and the internal standard in methanol.

-

Spike blank human plasma with known concentrations of this compound to create a calibration curve.

-

Thaw patient plasma samples.

-

-

Liquid-Liquid Extraction:

-

To 1 mL of plasma (calibration standard or unknown sample), add a known amount of the internal standard.

-

Add 5 mL of dichloromethane, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

-

-

HPLC Analysis:

-

Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer (e.g., 25:5:70 v/v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Injection Volume: 20 µL.

-

Detection Wavelength: 240 nm.

-

-

Data Analysis:

-

Identify and integrate the peaks corresponding to this compound and the internal standard.

-

Calculate the peak area ratio of this compound to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Caption: General workflow for metabolite identification and quantification using LC-MS.

Conclusion

This compound, an active metabolite of Phenylbutazone, has played a significant role in the history of anti-inflammatory therapy. While its systemic use in humans has been curtailed due to safety concerns, it remains a valuable tool in veterinary medicine and a subject of interest for researchers studying NSAID metabolism and mechanism of action. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further investigation into the pharmacology and toxicology of this compound. The accompanying diagrams provide clear visual representations of the key biological and experimental processes, aiding in the comprehension of its scientific context.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]

- 3. Clinical experience with oxyphenbutazone in the treatment of inflammation and edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ard.bmj.com [ard.bmj.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pedworld.ch [pedworld.ch]

- 9. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of phenylbutazone and its metabolite oxyphenbutazone in miniature donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic and pharmacodynamic studies on phenylbutazone and oxyphenbutazone in goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Simultaneous determination of phenylbutazone and its metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of 4-Hydroxyphenylbutazone in the Metabolism and Activity of Phenylbutazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylbutazone (B1037), a non-steroidal anti-inflammatory drug (NSAID), has a long history of use in both human and veterinary medicine for its potent anti-inflammatory, analgesic, and antipyretic properties.[1][2] However, its clinical application has been significantly curtailed due to a notable risk of severe adverse effects, including hematological disorders like aplastic anemia.[3][4][5][6] The biotransformation of phenylbutazone is extensive, leading to the formation of several metabolites, among which 4-hydroxyphenylbutazone and oxyphenbutazone (B1678117) are prominent. This technical guide provides an in-depth examination of this compound, focusing on its formation, pharmacological and toxicological significance, and the analytical methodologies employed in its study. This document is intended to serve as a comprehensive resource for professionals in pharmaceutical research and drug development.

Phenylbutazone Metabolism: The Emergence of this compound

Phenylbutazone is almost entirely eliminated through hepatic metabolism, with less than 1% excreted unchanged in the urine.[7] The metabolic process involves Phase I and Phase II reactions. Phase I reactions, primarily oxidation, are catalyzed by the cytochrome P450 (CYP) enzyme superfamily.[8] These reactions introduce or expose functional groups on the parent molecule, preparing it for subsequent Phase II conjugation.

The two principal oxidative metabolites of phenylbutazone are oxyphenbutazone (p-hydroxyphenylbutazone) and γ-hydroxyphenylbutazone.[7][9] Oxyphenbutazone, also known as this compound, is formed by the hydroxylation of one of the phenyl rings.[10] Another key metabolite, γ-hydroxyphenylbutazone, results from oxidation of the n-butyl side chain.[7] These hydroxylated metabolites can then undergo Phase II O-glucuronidation.[7]

Studies in horses have identified specific CYP enzymes responsible for these transformations. Equine CYP3A97 has been shown to be the sole enzyme capable of generating oxyphenbutazone in vitro.[11] The formation of γ-hydroxyphenylbutazone is more complex and may involve non-P450 enzymes, although it is inhibited by inhibitors of human CYP1A2 and CYP3A4.[11]

dot graph MetabolismPathway { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, label="Figure 1: Primary Metabolic Pathways of Phenylbutazone", labelloc=b, fontname="Arial", fontsize=12, fontcolor="#202124", size="7.5,5!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes PB [label="Phenylbutazone", fillcolor="#F1F3F4", fontcolor="#202124"]; OXY [label="Oxyphenbutazone\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; GAMMA [label="γ-Hydroxyphenylbutazone", fillcolor="#F1F3F4", fontcolor="#202124"]; O_GLUC [label="O-Glucuronides", fillcolor="#F1F3F4", fontcolor="#202124"]; C_GLUC [label="C-Glucuronides", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for enzyme labels CYP_OXY [label="CYP3A97 (Equine)", shape=plaintext, fontcolor="#34A853"]; CYP_GAMMA [label="CYP1A2/3A4\nInhibitor-Sensitive", shape=plaintext, fontcolor="#34A853"]; UGT_O [label="UGT", shape=plaintext, fontcolor="#EA4335"]; UGT_C [label="UGT", shape=plaintext, fontcolor="#EA4335"];

// Edges PB -> CYP_OXY [arrowhead=none, color="#5F6368"]; CYP_OXY -> OXY [color="#5F6368"];

PB -> CYP_GAMMA [arrowhead=none, color="#5F6368"]; CYP_GAMMA -> GAMMA [color="#5F6368"];

OXY -> UGT_O [arrowhead=none, color="#5F6368"]; UGT_O -> O_GLUC [color="#5F6368"];

GAMMA -> UGT_O [arrowhead=none, color="#5F6368"];

PB -> UGT_C [arrowhead=none, color="#5F6368"]; UGT_C -> C_GLUC [color="#5F6368"]; } enddot Caption: Primary Metabolic Pathways of Phenylbutazone.

Pharmacological and Toxicological Profile

Pharmacological Activity

Both major metabolites, oxyphenbutazone and γ-hydroxyphenylbutazone, are pharmacologically active and contribute to the overall therapeutic effect of the parent drug.[7][12] Oxyphenbutazone itself possesses significant anti-inflammatory and analgesic properties.[12] Due to differing pharmacokinetic properties, these active metabolites, particularly oxyphenbutazone, can predominate in plasma after repeated administration of phenylbutazone.[7][9] In horses, plasma concentrations of oxyphenbutazone can reach up to 25% of the parent drug and may exceed phenylbutazone levels after 36 hours.[9][13]

A related compound, 4-Hydroxy-oxyphenbutazone (4OH-OPB), which is a further metabolite, has been shown to be a potent inhibitor of cytokine production in vitro, suggesting it may have immunosuppressive applications.[14]

Toxicological Implications

The metabolism of phenylbutazone is critically linked to its toxicity. The life-threatening blood dyscrasias, such as aplastic anemia and agranulocytosis, associated with phenylbutazone use are thought to be idiosyncratic, dose- and duration-dependent adverse reactions.[6][15][16] The pathogenic mechanism is believed to involve the generation of intermediate metabolites that cause bone marrow failure and toxicity to hematopoietic cells.[17] Genetic variations in metabolic pathways could explain the idiosyncratic nature of these severe adverse events.[17] While a direct causal link to a single metabolite is not definitively established, the reactive nature of metabolic intermediates is a primary hypothesis for the observed hematological toxicity.[17]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics of phenylbutazone and its primary metabolite, this compound (oxyphenbutazone), in various species.

Table 1: Comparative Pharmacokinetics in Equine Species

| Parameter | Phenylbutazone (Parent Drug) | Oxyphenbutazone (Metabolite) | Species | Study Conditions | Source |

| Peak Plasma Conc. (Cmax) | ~24 µg/mL | Did not exceed 25% of parent drug | Horse | 8.8 mg/kg, oral, 4 days | [13] |

| Time to Peak (Tmax) | - | 13 to 41 min (mean: 26.4 min) | Miniature Donkey | 4.4 mg/kg, IV | [12][18] |

| Peak Plasma Conc. (Cmax) | - | 2.8 to 4.0 µg/mL (mean: 3.5 µg/mL) | Miniature Donkey | 4.4 mg/kg, IV | [12][18] |

| Elimination Half-life (t½) | ~5.46 h | Detectable in plasma for 72 h | Horse | 4.4 mg/kg, IV | [9] |

| Mean Residence Time (MRT) | 0.5 to 3.0 h (median: 1.1 h) | - | Miniature Donkey | 4.4 mg/kg, IV | [18] |

| Total Body Clearance | 4.2 to 7.5 mL/kg/min | - | Miniature Donkey | 4.4 mg/kg, IV | [18] |

Table 2: Residue Depletion in Equine Tissues (6-7 Days Post-Administration)

| Tissue | Phenylbutazone (ng/g) | Oxyphenbutazone (ng/g) | Study Conditions | Source |

| Liver | 1.0 - 2.0 | 1.0 - 2.0 | 8.8 mg/kg, IV, 4 days; sacrificed day 7 | [19] |

| Kidney | <0.5 | <0.5 | 8.8 mg/kg, IV, 4 days; sacrificed day 7 | [19] |

| Muscle | <0.5 | <0.5 | 8.8 mg/kg, IV, 4 days; sacrificed day 7 | [19] |

| Liver (with hydrolysis) | 10.9 | 10.5 | 8.8 mg/kg, IV, 3 days; sacrificed day 6 | [20] |

| Kidney (with hydrolysis) | 1.5 | 1.5 | 8.8 mg/kg, IV, 3 days; sacrificed day 6 | [20] |

| Muscle (with hydrolysis) | 0.5 | 0.5 | 8.8 mg/kg, IV, 3 days; sacrificed day 6 | [20] |

| Note: Enzymatic hydrolysis with β-glucuronidase significantly increases the recovery of both parent drug and metabolite, indicating the presence of glucuronide conjugates in tissues.[20] |

Key Experimental Protocols

In Vitro Metabolism using Recombinant Cytochrome P450s

This protocol is designed to identify the specific CYP enzymes responsible for metabolizing a drug.

-

System Preparation : Recombinant equine P450s (e.g., CYP1A1, CYP3A97) and equine NADPH cytochrome P450 oxidoreductase enzymes are prepared as previously described.[11]

-

Incubation : Incubations are conducted in a controlled buffer system (e.g., potassium phosphate (B84403) buffer).

-

Reaction Mixture : The mixture typically contains the recombinant P450 enzyme, P450 reductase, a NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+), magnesium chloride, and the substrate (phenylbutazone).

-

Initiation and Termination : The reaction is initiated by adding the substrate. After a set incubation period at 37°C, the reaction is terminated by adding a quenching solvent like acetonitrile.

-

Analysis : Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the formation of metabolites like oxyphenbutazone.[11]

dot graph InVitroWorkflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, label="Figure 2: In Vitro P450 Metabolism Workflow", labelloc=b, fontname="Arial", fontsize=12, fontcolor="#202124", size="7.5,5!", ratio=auto]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

// Nodes prep [label="Prepare Reaction Mixture\n(Buffer, P450s, Reductase, NADPH System)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_sub [label="Add Substrate\n(Phenylbutazone)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; terminate [label="Terminate Reaction\n(e.g., Acetonitrile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze Supernatant\n(LC-MS/MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; result [label="Identify & Quantify Metabolites\n(e.g., this compound)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> add_sub [color="#5F6368"]; add_sub -> incubate [color="#5F6368"]; incubate -> terminate [color="#5F6368"]; terminate -> centrifuge [color="#5F6368"]; centrifuge -> analyze [color="#5F6368"]; analyze -> result [color="#5F6368"]; } enddot Caption: In Vitro P450 Metabolism Workflow.

In Vivo Pharmacokinetic Study and Sample Analysis

This protocol outlines the steps for determining the pharmacokinetic profile of phenylbutazone and its metabolites in an animal model.

-

Animal Dosing : A cohort of clinically normal animals (e.g., horses) receives a specified dose of phenylbutazone intravenously or orally (e.g., 4.4 mg/kg).[9][18][21]

-

Blood Sampling : Blood samples are collected at predetermined time points before and after drug administration (e.g., 5, 10, 30, 60, 120, 240, 480 minutes).[18][22]

-

Sample Processing : Serum or plasma is separated by centrifugation and stored at -20°C or lower until analysis.[21]

-

Sample Extraction (Solid-Phase Extraction - SPE) :

-

An internal standard (e.g., deuterated phenylbutazone) is added to the samples.[19]

-

Samples are acidified (e.g., with phosphoric acid) and loaded onto an SPE cartridge.[19]

-

The cartridge is washed with solutions to remove interferences (e.g., water, hexane).[19]

-

The analytes (phenylbutazone and metabolites) are eluted with an appropriate solvent (e.g., methanol/acetonitrile mixture).[19]

-

-

LC-MS/MS Analysis :

-

The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solution.[19]

-

The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem Mass Spectrometer (MS/MS).[19][21]

-

The concentrations of the parent drug and metabolites are determined by comparing their response to that of the internal standard against a calibration curve.[19]

-

-

Pharmacokinetic Analysis : The resulting serum concentration-time data is analyzed using pharmacokinetic software to determine key parameters (Cmax, Tmax, t½, etc.).[18]

Signaling Pathway: Mechanism of Action

Phenylbutazone and its active metabolite, this compound, exert their primary anti-inflammatory effect through the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-1 and COX-2, phenylbutazone and its metabolites reduce the production of these pro-inflammatory prostaglandins. While this compound is considered an ineffective inhibitor of PHS cyclooxygenase activity in some contexts, its presence contributes to the overall pharmacological profile.[23]

dot graph COX_Pathway { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, label="Figure 3: Phenylbutazone's COX Inhibition Pathway", labelloc=b, fontname="Arial", fontsize=12, fontcolor="#202124", size="7.5,5!", ratio=auto]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes AA [label="Arachidonic Acid\n(from Cell Membrane)", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="COX-1 & COX-2\nEnzymes", fillcolor="#FBBC05", fontcolor="#202124"]; PGs [label="Prostaglandins\n(PGE2, PGI2, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PBZ [label="Phenylbutazone &\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges AA -> COX [color="#5F6368"]; COX -> PGs [color="#5F6368"]; PGs -> Inflammation [color="#5F6368"]; PBZ -> COX [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition", fontcolor="#EA4335"]; } enddot Caption: Phenylbutazone's COX Inhibition Pathway.

Conclusion

This compound is a principal, pharmacologically active metabolite of phenylbutazone, formed primarily through CYP-mediated oxidation. It plays a significant role in the therapeutic efficacy of the parent drug but is also implicated in its complex toxicological profile. Understanding the metabolic pathways, the enzymes involved, and the pharmacokinetic behavior of this compound is essential for a comprehensive risk-benefit assessment of phenylbutazone. The detailed experimental protocols and analytical methods described herein provide a framework for researchers to further investigate the nuanced role of this key metabolite in both preclinical and clinical settings, aiding in the development of safer anti-inflammatory agents.

References

- 1. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]

- 2. mdpi.com [mdpi.com]

- 3. Hematological Complications of Phenylbutazone Therapy: Review of the Literature and Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aplastic anemia from veterinary phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aplastic anaemia following the administration of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Risks and indications of phenylbutazone: another look - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs | MDPI [mdpi.com]

- 9. Metabolism, excretion, pharmacokinetics and tissue residues of phenylbutazone in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxazolidin | C19H20N2O3 | CID 4641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. avmajournals.avma.org [avmajournals.avma.org]

- 13. Pharmacokinetics of phenylbutazone and its metabolites in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics, pharmacodynamics, metabolism, toxicology and residues of phenylbutazone in humans and horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. madbarn.com [madbarn.com]

- 17. e-century.us [e-century.us]

- 18. Pharmacokinetics of phenylbutazone and its metabolite oxyphenbutazone in miniature donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cgfarad.ca [cgfarad.ca]

- 20. cgfarad.ca [cgfarad.ca]

- 21. The Analysis of Phenylbutazone and Its Active Metabolite, Oxyphenbutazone, in Equine Tissues (Muscle, Kidney, and Liver), Urine, and Serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. madbarn.com [madbarn.com]

- 23. medchemexpress.com [medchemexpress.com]

In Vitro Biological Activity of 4-Hydroxyphenylbutazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylbutazone, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone (B1037), exhibits significant biological activity in vitro. This technical guide provides a comprehensive overview of its core in vitro activities, focusing on its anti-inflammatory and immunomodulatory effects. The information presented herein is intended to support further research and drug development efforts. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Core Biological Activities

The in vitro biological activity of this compound is primarily characterized by its potent inhibition of inflammatory mediators, including prostaglandins (B1171923) and cytokines. While it is a metabolite of phenylbutazone, a known cyclooxygenase (COX) inhibitor, this compound itself demonstrates a distinct and potent profile of activity, particularly in the modulation of immune responses.

Data Presentation: Quantitative Analysis of In Vitro Inhibition

The following tables summarize the available quantitative data for the inhibitory activities of this compound and its parent compound, phenylbutazone.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Phenylbutazone

| Compound | Enzyme | IC50 (µM) | Species | Assay Method |

| Phenylbutazone | COX-1 | 0.302 | Equine | Whole Blood Assay |

| Phenylbutazone | COX-2 | Not specified | Equine | Whole Blood Assay |

Table 2: Inhibition of Cytokine Production by 4-Hydroxy-oxyphenbutazone

| Cytokine | Cell Type | Stimulant | IC50 (µM) |

| Various Monokines | PBMC | Not Specified | Low concentrations (specific values not detailed in abstract)[2] |

| Th1 Lymphokines | PBMC | Not Specified | Low concentrations (specific values not detailed in abstract)[2] |

| Th2 Lymphokines | PBMC | Not Specified | Low concentrations (specific values not detailed in abstract)[2] |

Note: 4-Hydroxy-oxyphenbutazone is reported to be a more potent inhibitor of cytokine production than phenylbutazone and oxyphenbutazone (B1678117) in in vitro cultures of peripheral blood mononuclear cells (PBMC) and whole blood.[2] The term "low concentrations" suggests significant potency, though precise IC50 values from the full text are needed for a complete quantitative comparison.

Table 3: Antimycobacterial Activity of 4-Hydroxy-oxyphenbutazone

| Organism | Condition | MIC (µM) |

| Mycobacterium tuberculosis (replicating) | 0.5% BSA | 100 |

| Mycobacterium tuberculosis (replicating) | Low BSA | 25 |

Note: While the primary focus of this guide is on anti-inflammatory activity, the antimycobacterial properties of 4-hydroxy-oxyphenbutazone represent a notable in vitro biological effect.[3]

Signaling Pathways

Cyclooxygenase (COX) Pathway

This compound, as a metabolite of the NSAID phenylbutazone, is implicated in the inhibition of the cyclooxygenase (COX) pathway. This pathway is central to the inflammatory process, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.

NF-κB Signaling Pathway (Hypothesized)

While direct evidence linking this compound to the NF-κB pathway is pending further research, its potent anti-inflammatory and cytokine-inhibiting effects suggest a potential role in modulating this critical signaling cascade. The NF-κB pathway is a key regulator of genes involved in inflammation, immunity, and cell survival. Its inhibition is a common mechanism for many anti-inflammatory drugs. The following diagram illustrates a generalized NF-κB signaling pathway, which may be a target of this compound.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well microplate

-

Plate reader capable of measuring fluorescence or absorbance

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, substrate, cofactor, and test compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add serial dilutions of this compound or reference inhibitors to the wells. Include a vehicle control (solvent only).

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.

In Vitro Cytokine Production Inhibition Assay in Human PBMCs

This protocol describes a method to assess the effect of this compound on cytokine production by human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs isolated from healthy donors

-

RPMI-1640 culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

Stimulant (e.g., Lipopolysaccharide (LPS) for monocytes, Phytohemagglutinin (PHA) for lymphocytes)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well cell culture plates

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ)

-

CO2 incubator

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash and resuspend the cells in complete RPMI-1640 medium.

-

Cell Seeding: Seed the PBMCs into a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Stimulation: Add the appropriate stimulant (e.g., LPS or PHA) to the wells to induce cytokine production. Include an unstimulated control.

-

Incubation: Incubate the plate in a humidified CO2 incubator at 37°C for 24-48 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.

-

Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of the test compound relative to the stimulated vehicle control. Determine the IC50 value for each cytokine.

References

An In-depth Technical Guide to the Interaction of 4-Hydroxyphenylbutazone's Precursor with Prostaglandin H Synthase

Abstract: This technical guide provides a detailed examination of the interaction between the nonsteroidal anti-inflammatory drug (NSAID) phenylbutazone (B1037) and the enzyme Prostaglandin (B15479496) H Synthase (PHS). A critical aspect of this interaction is the role of the PHS peroxidase activity, which metabolizes phenylbutazone into reactive intermediates responsible for inhibiting the enzyme's cyclooxygenase function. This document clarifies that 4-Hydroxyphenylbutazone, a major metabolite of phenylbutazone, is an ineffective inhibitor itself but serves as a marker for the peroxidative metabolism required for enzyme inactivation. We present quantitative data on phenylbutazone's inhibitory action, detail the experimental protocols used to elucidate this mechanism, and provide visualizations of the relevant biochemical pathways and experimental workflows.

Introduction to Prostaglandin H Synthase

Prostaglandin H Synthase (PHS), also known as cyclooxygenase (COX), is a bifunctional, heme-containing enzyme that catalyzes the initial, rate-limiting steps in the biosynthesis of prostaglandins (B1171923), thromboxanes, and prostacyclins.[1][2] These lipid signaling molecules are pivotal in numerous physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation. The enzyme possesses two distinct active sites that perform sequential reactions:

-

Cyclooxygenase (COX) Activity: Incorporates two molecules of oxygen into arachidonic acid to form the hydroperoxy endoperoxide, Prostaglandin G2 (PGG2).[1][2]

-

Peroxidase (POX) Activity: Reduces the 15-hydroperoxyl group of PGG2 to a hydroxyl group, yielding Prostaglandin H2 (PGH2).[1][2]

This peroxidase activity is essential for activating the cyclooxygenase site by oxidizing a critical tyrosine residue to a tyrosyl radical, which initiates the oxygenation of arachidonic acid.[2][3] PGH2 serves as the common precursor for various cell-specific synthases that produce the biologically active prostanoids.[1]

Mechanism of Action: Phenylbutazone Metabolism and PHS Inhibition

The interaction between phenylbutazone and PHS is a classic example of mechanism-based enzyme inactivation. Contrary to a direct competitive or non-competitive inhibition model, phenylbutazone's ability to block the cyclooxygenase activity of PHS is entirely dependent on its prior metabolism by the enzyme's own peroxidase function.[4] The metabolite this compound is not an inhibitor of PHS cyclooxygenase; rather, its formation is a consequence of the metabolic activation of phenylbutazone.[4][5]

The proposed mechanism is as follows:

-

Cofactor for Peroxidase: Phenylbutazone (PB) acts as an efficient reducing cofactor for the PHS peroxidase activity.[6]

-

Radical Formation: The peroxidase metabolizes phenylbutazone, leading to the formation of a carbon-centered phenylbutazone radical.[4] This reactive intermediate can be detected using techniques like Electron Spin Resonance (ESR) spectroscopy.[4]

-

Inhibitory Species: The carbon-centered radical is believed to react with oxygen to form a phenylbutazone peroxyl radical. This peroxyl radical is the putative species responsible for inactivating the cyclooxygenase active site.[4]

-

Metabolite Formation: this compound is subsequently formed through a non-enzymatic reaction, likely involving the interaction of two phenylbutazone peroxyl radicals and their subsequent rearrangement.[4]

This requirement for peroxidative metabolism explains why phenylbutazone does not inhibit PHS apoenzyme reconstituted with manganese protoporphyrin IX, a form of the enzyme that lacks hydroperoxidase activity.[4]

Quantitative Data on PHS Inhibition

Direct quantitative data such as IC50 or Ki values for this compound are absent from the literature, as it has been demonstrated to be an ineffective inhibitor of PHS cyclooxygenase.[4] The available quantitative data pertains to its parent compound, phenylbutazone, and its ability to cause hydroperoxide-dependent inactivation of PHS.

| Compound | Enzyme/System | Effect | Concentration Range | Notes | Citations |

| Phenylbutazone | PHS Cyclooxygenase (reconstituted with hematin) | Inhibition | 100 µM - 2 mM | Inhibition is dependent on the enzyme's peroxidase activity. | [4] |

| Phenylbutazone | PHS Cyclooxygenase (reconstituted with Mn-protoporphyrin IX) | No Inhibition | 5 µM - 250 µM | This enzyme form lacks hydroperoxidase activity, demonstrating the necessity of metabolism for inhibition. | [4] |

| Phenylbutazone | PHS (in ram seminal vesicle microsomes) | Inactivation (in presence of 100 µM H₂O₂) | 10 µM - 250 µM | Half-maximal effect observed at approximately 100 µM. | [6] |

| Phenylbutazone | Prostacyclin Synthase (in ram seminal vesicle microsomes) | Inactivation (in presence of 100 µM H₂O₂) | 10 µM - 250 µM | More sensitive to inactivation than PHS; half-maximal effect near 25 µM. | [6] |

| This compound | PHS Cyclooxygenase | Ineffective Inhibitor | Not Applicable | Isolated as a metabolite but does not inhibit the enzyme. | [4][5] |

Experimental Protocols

Elucidating the complex interaction between phenylbutazone and PHS requires specific biochemical assays. Below are protocols for a representative PHS activity assay and the method used to detect radical intermediates.

In Vitro PHS Inhibition Assay

This protocol is designed to measure the effect of a test compound on the cyclooxygenase activity of PHS by quantifying the production of prostaglandins.

-

Enzyme Source: Microsomal fractions isolated from ram seminal vesicles, which are a rich source of PHS-1.[4][6]

-

Principle: The assay measures the conversion of the substrate, arachidonic acid, into prostaglandins (e.g., PGE₂ and PGF₂α) in the presence and absence of an inhibitor.[7]

-

Materials & Reagents:

-

Ram seminal vesicle microsomes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hemin (B1673052) (reconstitutes the apoenzyme)

-

Test compound (Phenylbutazone) dissolved in a suitable solvent (e.g., DMSO)

-

Arachidonic acid (substrate)

-

Reaction termination solution (e.g., 1 M citric acid or formic acid)

-

Prostaglandin standards (PGE₂, PGF₂α)

-

-

Procedure:

-

Enzyme Preparation: Thaw ram seminal vesicle microsomes on ice. Reconstitute the apoenzyme by pre-incubating the microsomes with hemin in the reaction buffer.

-

Inhibitor Incubation: Add varying concentrations of phenylbutazone (or vehicle control) to the enzyme preparation. Pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

-

Reaction Incubation: Allow the reaction to proceed for a short, defined time (e.g., 2 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding an acidic solution to lower the pH, which halts enzyme activity.

-

Product Quantification: Centrifuge to pellet the protein. Analyze the supernatant for prostaglandin content using either an Enzyme Immunoassay (EIA) kit specific for PGE₂ or by using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[4][8]

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) or half-maximal effect concentration by plotting percent inhibition against the logarithm of the inhibitor concentration.[6]

Detection of Radical Intermediates by ESR

Electron Spin Resonance (ESR) spectroscopy is used to detect and characterize the transient radical species formed during the metabolism of phenylbutazone.

-

Principle: Unpaired electrons of free radicals absorb microwave energy in the presence of a magnetic field. To detect short-lived radicals, a "spin trap" molecule is used, which reacts with the radical to form a more stable, detectable radical adduct.[4]

-

Procedure:

-

Incubate ram seminal vesicle microsomes with phenylbutazone in the presence of a spin trap, such as 2-methyl-2-nitrosopropane (B1203614) (MNTP).[4]

-

Transfer the reaction mixture to a quartz capillary tube.

-

Place the tube within the ESR spectrometer.

-

Record the ESR spectrum. The characteristics of the spectrum (e.g., hyperfine splitting constants) allow for the identification of the trapped radical (e.g., a carbon-centered phenylbutazone radical).[4]

-

Conclusion

The interaction of phenylbutazone with Prostaglandin H Synthase is a nuanced process that highlights the importance of the enzyme's dual functions. Inhibition of the physiologically crucial cyclooxygenase activity is not caused by the parent drug itself, but by reactive radical species generated through its metabolism by the enzyme's own peroxidase active site.[4][6] The metabolite this compound is an ineffective inhibitor and should be regarded as a downstream product of this metabolic activation pathway.[4][5] This mechanism underscores a critical concept in pharmacology: a drug may require enzymatic bioactivation to exert its inhibitory effect, a process that can have significant implications for drug design, efficacy, and selectivity. For researchers in this field, understanding this distinction is paramount to correctly interpreting experimental data and developing novel anti-inflammatory agents.

References

- 1. ahajournals.org [ahajournals.org]

- 2. The enzymology of prostaglandin endoperoxide H synthases-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endocannabinoid oxygenation by prostaglandin H synthase-2: Chemistry and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin hydroperoxidase-dependent oxidation of phenylbutazone: relationship to inhibition of prostaglandin cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inactivation of prostaglandin H synthase and prostacyclin synthase by phenylbutazone. Requirement for peroxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin H synthase-2 inhibitors interfere with prostaglandin H synthase-1 inhibition by nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin-H-synthase (PGHS)-1 and -2 microtiter assays for the testing of herbal drugs and in vitro inhibition of PGHS-isoenzyms by polyunsaturated fatty acids from Platycodi radix - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 4-Hydroxyphenylbutazone in Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the toxicological profile of 4-Hydroxyphenylbutazone, also known as Oxyphenbutazone (B1678117), in various cell line models. This compound is a major active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone. This document synthesizes available data on its cytotoxicity, mechanisms of action, and effects on cellular signaling pathways, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes using Graphviz diagrams.

Cytotoxicity

Oxyphenbutazone has demonstrated cytotoxic effects in hepatocellular carcinoma cell lines. The primary evidence comes from studies on the Hep3B cell line, where it has been shown to inhibit cell proliferation and induce apoptosis, particularly in combination with other chemotherapeutic agents.

Quantitative Cytotoxicity Data

The cytotoxic effects of Oxyphenbutazone, alone and in combination with Methotrexate (MTX), on Hep3B cells are summarized below.

| Cell Line | Compound(s) | Concentration(s) | Effect |

| Hep3B | Oxyphenbutazone (OPB) | 2.5, 5.0, or 7.5 µmol/L | Showed synergistic cytotoxic effects when combined with MTX.[1][2] |